N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide typically involves the reaction of 1,2-dihydroacenaphthylene with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 1,2-dihydroacenaphthylene to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide
- N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
6406-96-8 |
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Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,5-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H |
InChI Key |
SGUDFHYGRVFRTA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3Cl)C=C2C(=C1)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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